Suc-DL-Ala-DL-Ala-DL-Ala-AMC
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Ala-Ala-AMC involves the coupling of N-Succinyl-Alanyl-Alanyl-Alanyl with 7-amido-4-methylcoumarin. The reaction typically occurs in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of Suc-Ala-Ala-Ala-AMC follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Suc-Ala-Ala-Ala-AMC primarily undergoes hydrolysis reactions catalyzed by proteases such as elastase. The hydrolysis of the peptide bond releases 7-amido-4-methylcoumarin, which can be quantitatively measured due to its fluorescent properties .
Common Reagents and Conditions
Reagents: Proteases like elastase, chymotrypsin, and cathepsin G.
Major Products
The major product formed from the hydrolysis of Suc-Ala-Ala-Ala-AMC is 7-amido-4-methylcoumarin, which exhibits strong fluorescence and can be detected using a fluorometer .
Scientific Research Applications
Suc-Ala-Ala-Ala-AMC is widely used in various scientific research fields:
Chemistry: Used as a substrate in enzyme kinetics studies to measure the activity of proteases.
Biology: Employed in cell-based assays to study protease activity in different biological samples.
Medicine: Utilized in diagnostic assays to detect protease-related diseases and conditions.
Industry: Applied in the development of protease inhibitors and other therapeutic agents.
Mechanism of Action
Suc-Ala-Ala-Ala-AMC acts as a substrate for elastase and elastase-like enzymes. Upon enzymatic cleavage, the peptide bond between the alanyl residues and 7-amido-4-methylcoumarin is hydrolyzed, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be quantitatively measured, providing insights into the protease activity .
Comparison with Similar Compounds
Similar Compounds
Suc-Ala-Ala-Pro-Phe-AMC: Another fluorogenic substrate used for chymotrypsin activity assays.
Suc-Ala-Ala-Phe-AMC: Used to measure the activity of chymotrypsin and other proteases.
Uniqueness
Suc-Ala-Ala-Ala-AMC is unique due to its specificity for elastase and elastase-like enzymes, making it particularly useful in studies focused on these proteases. Its strong fluorescent properties also make it a valuable tool in quantitative assays .
Properties
IUPAC Name |
4-[[1-[[1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O8/c1-11-9-20(31)35-17-10-15(5-6-16(11)17)27-23(34)14(4)26-22(33)13(3)25-21(32)12(2)24-18(28)7-8-19(29)30/h5-6,9-10,12-14H,7-8H2,1-4H3,(H,24,28)(H,25,32)(H,26,33)(H,27,34)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGINVQXSROGJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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